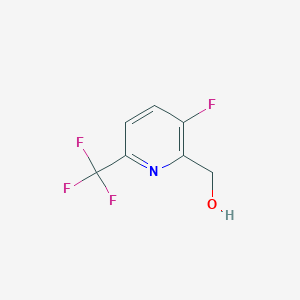
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol
説明
“3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol” is a pyridine-based organic compound with a molecular weight of 253.2 g/mol. It is characterized by the presence of a fluorine atom and a pyridine in its structure . This compound is used as an intermediate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes “3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol” is C8H6F4NO. It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol” is a white crystalline solid with a melting point of 91-93 °C. It is soluble in common organic solvents such as ethanol, dichloromethane, and acetonitrile.
科学的研究の応用
1. Agrochemical Industry
- Summary of the Application : TFMP and its derivatives are key structural ingredients in the development of many agrochemical compounds. They are used in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The presence of a fluorine atom and a pyridine in their structure bestow many of the distinctive physical–chemical properties observed in this class of compounds. As a result, TFMP derivatives show superior pest control properties when compared to traditional phenyl-containing insecticides .
2. Pharmaceutical Industry
- Summary of the Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
3. Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of the Application : TFMP derivatives can be used in the synthesis of Metal-Organic Frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- Methods of Application : The specific methods of application would depend on the type of MOF being synthesized. Generally, the TFMP derivative would be used as a ligand to bind with a metal ion or cluster .
- Results or Outcomes : The resulting MOFs have potential applications in gas storage, separation, and catalysis due to their unique porous structures .
4. Synthesis of Methiodide Salts
- Summary of the Application : TFMP derivatives can be used in the synthesis of methiodide salts .
- Methods of Application : The specific methods of application would depend on the type of methiodide salt being synthesized. Generally, the TFMP derivative would be used as a starting material or intermediate in the synthesis process .
- Results or Outcomes : Methiodide salts have various applications in organic synthesis .
5. Ligands in Catalytic Reactions
- Summary of the Application : 3-(Trifluoromethyl)-2-pyridone, a derivative of TFMP, is extensively used as ligands in catalytic reactions such as directed C-H activation on meta-position .
- Methods of Application : The specific methods of application would depend on the type of catalytic reaction. Generally, the TFMP derivative would be used as a ligand to bind with a transition metal to form stable intermediates .
- Results or Outcomes : The use of TFMP derivatives as ligands in catalytic reactions can enhance the efficiency and selectivity of the reactions .
6. Preparation of Trifluoromethylpyridyllithiums
- Summary of the Application : TFMP derivatives can be used in the preparation of trifluoromethylpyridyllithiums, which are useful intermediates in organic synthesis .
- Methods of Application : The specific methods of application would depend on the type of trifluoromethylpyridyllithium being synthesized. Generally, the TFMP derivative would be used as a starting material or intermediate in the synthesis process .
- Results or Outcomes : Trifluoromethylpyridyllithiums have various applications in organic synthesis .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[3-fluoro-6-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVYXYQQBQIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



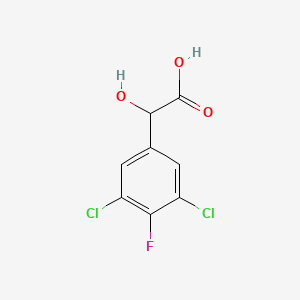
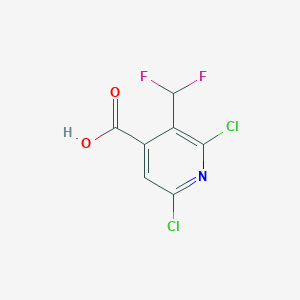
![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1409095.png)
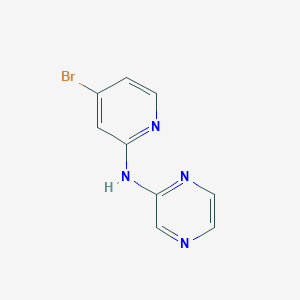
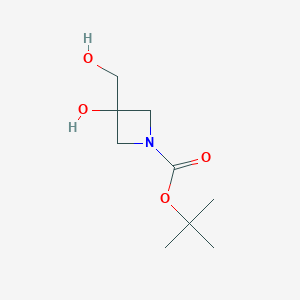
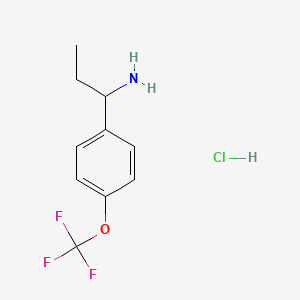
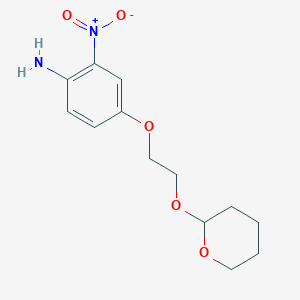
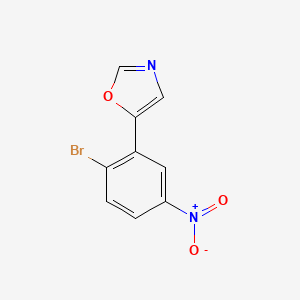
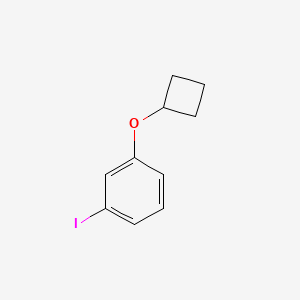
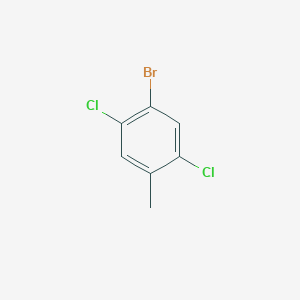
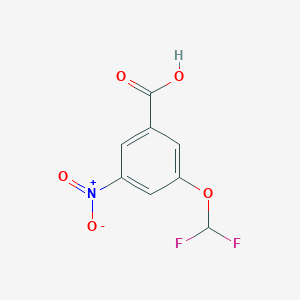
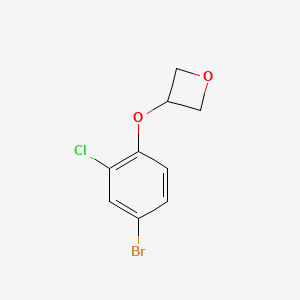
![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)
![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)